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Compound of Interest

Compound Name: dorsmanin C

Cat. No.: B3075087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Dorsomorphin (also known as Compound

C), a widely used research compound, and established inhibitors targeting key signaling

pathways in cellular regulation and disease: Rapamycin for the mTOR pathway and Sunitinib

for the VEGFR pathway. This analysis is supported by experimental data to objectively

evaluate their performance and mechanisms of action.

Introduction to the Inhibitors
Dorsomorphin (Compound C) is a synthetic small molecule initially identified as a potent, ATP-

competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK). Subsequent

research has revealed its broader specificity, with significant inhibitory activity against other

kinases, including bone morphogenetic protein (BMP) receptors and vascular endothelial

growth factor receptor 2 (VEGFR2). Its polypharmacology necessitates careful interpretation of

experimental results, as its effects can be AMPK-independent.

Rapamycin is a macrolide compound that is a highly specific and potent allosteric inhibitor of

the mechanistic target of rapamycin (mTOR), specifically the mTORC1 complex. It achieves

this by forming a gain-of-function complex with the intracellular receptor FKBP12. Rapamycin is

a cornerstone tool for studying mTOR signaling and is clinically used as an

immunosuppressant and anti-cancer agent.
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Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of

various cancers. Its primary targets include vascular endothelial growth factor receptors

(VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as c-KIT. By

inhibiting these RTKs, Sunitinib potently blocks tumor angiogenesis and cell proliferation.

Comparative Performance Data
The following tables summarize the in vitro and cellular inhibitory activities of Dorsomorphin,

Rapamycin, and Sunitinib against their primary and key off-targets.

Inhibitor Target Kinase Assay Type IC50 / Ki Value Citation

Dorsomorphin AMPK In vitro (cell-free) Ki: 109 nM [1][2]

AMPK In vitro (cell-free) IC50: 234.6 nM [3]

VEGFR2 (KDR) In vitro (cell-free) IC50: 25.1 nM [4]

ALK2 (BMPR-I) In vitro (cell-free) IC50: 148 nM

Rapamycin mTOR (in cells) Cellular
IC50: ~0.1 nM

(HEK293 cells)
[5]

mTOR (in cells) Cellular
IC50: 2 nM

(T98G cells)
[5]

mTOR (in cells) Cellular
IC50: 1 µM (U87-

MG cells)
[5]

Sunitinib VEGFR2 (Flk-1) In vitro (cell-free) IC50: 80 nM [4][6]

VEGFR2 (Flk-1)
Cellular

(phosphorylation)
IC50: 10 nM [6]

PDGFRβ In vitro (cell-free) IC50: 2 nM [4][6]

PDGFRβ
Cellular

(phosphorylation)
IC50: 10 nM [6]

c-Kit In vitro (cell-free)
IC50: 42 nM

(unactivated)
[7]

FLT3 In vitro (cell-free) IC50: 30-50 nM [4]
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IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Dorsomorphin,

Rapamycin, and Sunitinib.

Figure 1. Inhibition of the AMPK-mTOR pathway by Dorsomorphin and Rapamycin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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